molecular formula C13H12BrNO B179343 2-(Benzyloxy)-5-bromoaniline CAS No. 186797-58-0

2-(Benzyloxy)-5-bromoaniline

Cat. No.: B179343
CAS No.: 186797-58-0
M. Wt: 278.14 g/mol
InChI Key: IZHINVQVLJRNDV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromoaniline (CAS: 186797-58-0) is a brominated aromatic amine derivative with a benzyloxy substituent at the ortho position relative to the aniline group. Its molecular formula is C₁₃H₁₂BrNO, and it has a molecular weight of 278.15 g/mol . This compound is typically synthesized for use as an intermediate in pharmaceuticals, agrochemicals, and organic synthesis due to its reactive amine and bromine moieties. Commercial samples are available at 95% purity, with suppliers like CymitQuimica and Combi-Blocks offering quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name

5-bromo-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHINVQVLJRNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627523
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186797-58-0
Record name 2-(Benzyloxy)-5-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : 2-Benzyloxyaniline is dissolved in tetrahydrofuran (THF) or an ionic liquid (e.g., 1-hexyl-3-methylimidazolium chloride).

  • Bromination : CuBr₂ (1.2–2.0 equiv) is added at 20–100°C, with stirring for 4–12 hours.

  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography or recrystallization.

Key Findings :

  • Selectivity : Para-bromination exceeds 95% due to the amino group’s strong para-directing effect.

  • Yield : 85–92% isolated yield after purification.

  • Purity : HPLC analysis shows >98% purity when using ionic liquid solvents, which enhance reaction homogeneity.

Diazotization and Bromine Displacement

Traditional diazotization-bromination sequences offer an alternative pathway, though with lower regioselectivity. This method is less favored industrially due to intermediate instability and byproduct formation.

Protocol

  • Diazotization : 2-Benzyloxyaniline is treated with NaNO₂ and HBr at 0–5°C to form the diazonium salt.

  • Bromination : The diazonium salt is reacted with CuBr or HBr in the presence of Cu powder (Gattermann reaction).

  • Purification : Crude product is neutralized, extracted, and recrystallized from ethanol/water.

Performance Metrics :

  • Yield : 65–75%, limited by diazonium salt decomposition.

  • Selectivity : 70–80% para-bromination, with ortho-brominated byproducts requiring chromatographic removal.

Halogen Exchange via Nucleophilic Aromatic Substitution

This method involves substituting a nitro or sulfonic acid group with bromide, though it requires harsh conditions.

Synthetic Steps

  • Nitration : 2-Benzyloxyaniline is nitrated at the 5-position using HNO₃/H₂SO₄.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C.

  • Halogen Exchange : The amine is converted to a diazonium salt and treated with CuBr (Sandmeyer reaction).

Challenges :

  • Multiple steps reduce overall yield (50–60%).

  • Nitration introduces competing regiochemical outcomes, necessitating precise temperature control.

Comparative Analysis of Methods

Method Conditions Yield Selectivity Purity Scalability
CuBr₂ BrominationTHF, 60°C, 6h92%>95% para>98%High
Diazotization0–5°C, aqueous HBr75%80% para90%Moderate
Halogen ExchangeHNO₃/H₂SO₄, H₂/Pd-C60%70% para85%Low

Optimization Strategies

Solvent Effects

  • THF vs. Ionic Liquids : THF provides higher reaction rates, while ionic liquids (e.g., [HMIM]Cl) improve CuBr₂ recyclability, reducing costs.

  • Temperature : Reactions at 60°C balance speed and selectivity; higher temperatures favor byproduct formation.

Industrial Considerations

The CuBr₂ method is preferred for large-scale production due to its single-step protocol and high atom economy. Key adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2–3 hours.

  • Catalyst Recycling : Ionic liquids enable CuBr₂ recovery, reducing waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaOMe, KOtBu, NaNH2

Major Products Formed:

    Oxidation: Quinone derivatives

    Reduction: Amines, alcohols

    Substitution: Functionalized aniline derivatives

Scientific Research Applications

Synthetic Chemistry

2-(Benzyloxy)-5-bromoaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow for selective reactions that can lead to the formation of diverse chemical entities. For example, the benzyloxy group can be removed under specific conditions to facilitate further modifications at the 5-position of the aromatic ring, while the bromo group can participate in substitution reactions to introduce various functional groups .

Drug Development

In drug development, this compound has shown potential as a scaffold for creating novel therapeutic agents. Its derivatives are being investigated for their anti-cancer properties, particularly targeting anti-apoptotic Bcl-2 family proteins that are overexpressed in many cancers. Research has indicated that compounds derived from similar scaffolds can effectively inhibit these proteins, providing a pathway for developing dual inhibitors that may combat resistance in cancer treatment .

Case Study: Dual Inhibitors

A study demonstrated the design of a 2,5-substituted benzoic acid scaffold that binds to Mcl-1 and Bfl-1 proteins with high selectivity. This approach highlights the potential of using benzyloxy-substituted compounds in creating effective cancer therapies .

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. The incorporation of this compound can enhance the chemical stability and durability of materials, making them suitable for various industrial applications .

Biological Research

This compound is also employed in biological research, particularly in studies related to enzyme inhibition and receptor binding. Its derivatives have been tested for their activity against human monoamine oxidases (hMAOs), which play a significant role in neurotransmitter metabolism. The findings suggest that benzyloxy-substituted compounds can act as effective inhibitors, contributing to the understanding of neurological disorders .

Example Research Findings

Research has shown that certain benzyloxy ortho/para-substituted chalcones exhibit strong inhibitory action against hMAO-B with significant binding energies, indicating their potential therapeutic applications .

Summary Table of Applications

Application AreaDescriptionExample Findings
Synthetic ChemistryIntermediate for synthesizing complex organic moleculesSelective removal of benzyloxy group for further functionalization
Drug DevelopmentPotential scaffold for anti-cancer agentsDual inhibitors targeting Mcl-1 and Bfl-1 proteins
Material ScienceEnhances stability and durability of polymers and coatingsUtilized in advanced material formulations
Biological ResearchStudies on enzyme inhibition and receptor bindingEffective hMAO-B inhibitors with significant binding energies

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl ether group and bromine atom play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-(Benzyloxy)-2-bromoaniline (CAS: 215712-11-1)
  • Molecular Formula: C₁₃H₁₂BrNO (identical to 2-(Benzyloxy)-5-bromoaniline).
  • Key Difference : The benzyloxy group is at the para position relative to the bromine atom instead of the ortho position.
  • Purity : 96% (higher than the 95% purity of the ortho isomer) .
4-(Benzyloxy)-3-bromoaniline (CAS: 320337-15-3)
  • Molecular Formula: C₁₃H₁₂BrNO.
  • Key Difference : Bromine is at the meta position relative to the benzyloxy group.
  • Purity : 95% .
  • Applications : Meta-substitution often directs electrophilic substitution to specific ring positions, making this isomer useful in synthesizing asymmetrical polyaromatic systems.

Functional Group Variants

4-(Benzyloxy)-5-bromo-2-methylaniline (CAS: 1226903-79-2)
  • Molecular Formula: C₁₄H₁₄BrNO.
  • Key Difference : A methyl group is added at the 2-position of the aniline ring.
  • Molecular Weight : 292.17 g/mol (higher due to the methyl group) .
5-Bromo-2-(2-fluorophenoxy)aniline (CAS: 946700-02-3)
  • Molecular Formula: C₁₂H₉BrFNO.
  • Key Difference: The benzyloxy group is replaced with a 2-fluorophenoxy moiety.
  • Reactivity : The electron-withdrawing fluorine atom alters electronic effects, reducing the oxygen’s electron-donating capacity compared to benzyloxy. This may slow down electrophilic aromatic substitution but enhance stability .

Anisole Derivatives

2-(Benzyloxy)-4-bromoanisole (CAS: 78504-28-6)
  • Molecular Formula : C₁₄H₁₃BrO₂.
  • Key Difference : The amine (-NH₂) group is replaced with a methoxy (-OCH₃) group.
  • Purity : 96% .
  • Applications : The methoxy group is less nucleophilic than aniline, making this compound more suited for reactions requiring deactivated aromatic rings.

Heterocyclic Analogues

2-Azepan-1-yl-5-bromoaniline (CAS: Not specified)
  • Molecular Formula : C₁₂H₁₇BrN₂.
  • Key Difference : The benzyloxy group is replaced with an azepane (7-membered nitrogen-containing ring).
  • Molecular Weight : 269.18 g/mol .
  • Applications : The azepane group introduces conformational flexibility, which is advantageous in medicinal chemistry for targeting enzymes or receptors with complex binding pockets.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Feature
This compound 186797-58-0 C₁₃H₁₂BrNO 278.15 95% Ortho benzyloxy, aniline
4-(Benzyloxy)-2-bromoaniline 215712-11-1 C₁₃H₁₂BrNO 278.15 96% Para benzyloxy, aniline
4-(Benzyloxy)-5-bromo-2-methylaniline 1226903-79-2 C₁₄H₁₄BrNO 292.17 N/A Methyl substitution
5-Bromo-2-(2-fluorophenoxy)aniline 946700-02-3 C₁₂H₉BrFNO 282.11 N/A Fluorophenoxy substitution
2-(Benzyloxy)-4-bromoanisole 78504-28-6 C₁₄H₁₃BrO₂ 293.16 96% Methoxy instead of aniline
2-Azepan-1-yl-5-bromoaniline N/A C₁₂H₁₇BrN₂ 269.18 97% Azepane substitution

Biological Activity

2-(Benzyloxy)-5-bromoaniline is an organic compound characterized by its unique molecular structure, which includes a benzyloxy group and a bromo substituent on an aniline backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₂BrNO
  • Molecular Weight : 278.14 g/mol
  • Functional Groups : Benzyloxy (-OCH₂Ph), Bromo (-Br), Amino (-NH₂)

The presence of these functional groups allows for diverse chemical reactivity, making it a versatile compound for synthetic applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Aniline Derivative : The starting material is usually a substituted aniline.
  • Bromination : A bromination reaction introduces the bromo group at the 5-position.
  • Benzyloxy Group Introduction : The benzyloxy group is added via a nucleophilic substitution reaction.

This synthetic pathway enables the production of various derivatives that can enhance biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The mechanisms often involve:

  • Inhibition of VEGFR-2 : Compounds derived from similar scaffolds have demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis .
  • Cell Cycle Arrest : Some studies report that these compounds induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been suggested that compounds with similar structures may modulate neurotransmission pathways, offering therapeutic avenues for central nervous system disorders such as depression and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit human monoamine oxidase B (hMAO-B), which is involved in the metabolism of neurotransmitters. Inhibition leads to increased levels of serotonin and dopamine in the brain, potentially alleviating symptoms associated with mood disorders .
  • Electrophilic Properties : The bromo group enhances electrophilicity, allowing for interactions with nucleophiles in biological systems, which may contribute to its anticancer effects.

Case Studies

StudyFindings
Study on hMAO-B InhibitionCompounds similar to this compound showed IC50 values as low as 0.067 μM against hMAO-B, indicating strong inhibitory activity .
Anticancer Activity AssessmentRelated compounds demonstrated significant growth inhibition in MCF-7 and A-549 cell lines with IC50 values ranging from 2.93 μM to 7.17 μM .
Neuroprotective StudyEvidence suggests modulation of neurotransmitter levels through hMAO-B inhibition may provide therapeutic benefits for neurodegenerative diseases .

Q & A

Q. What are the key steps in synthesizing 2-(Benzyloxy)-5-bromoaniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves introducing the benzyloxy and bromo groups onto an aniline backbone. A common approach includes:

Benzyloxy Protection : React 5-bromo-2-hydroxyaniline with benzyl bromide under basic conditions (e.g., NaH/THF) to protect the hydroxyl group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, excess benzyl bromide (1.2–1.5 equiv.) and inert atmosphere (N₂/Ar) improve yields .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for characteristic signals:
  • Benzyloxy group: δ ~4.8–5.2 ppm (CH₂), aromatic protons split into distinct multiplet patterns .
  • Aniline NH₂: δ ~3.5–4.5 ppm (broad singlet, varies with solvent) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak [M+H]⁺ at m/z 292 (C₁₃H₁₂BrNO) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities; purity >95% is acceptable for most studies .

Advanced Research Questions

Q. How does the electronic environment of the benzyloxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution but may deactivate it toward nucleophilic or metal-catalyzed reactions. For Suzuki-Miyaura coupling:
  • Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (1.2 equiv.) in THF/H₂O (3:1) at 80°C.
  • Steric hindrance from the benzyloxy group slows coupling at the ortho position; meta/para positions are more reactive .
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) to optimize time (typically 12–24 hrs) .

Q. What are the challenges in maintaining the stability of this compound under different storage conditions, and how can degradation be mitigated?

  • Methodological Answer :
  • Degradation Pathways :
  • Hydrolysis of the benzyloxy group in humid conditions.
  • Oxidative deamination of the aniline group under light .
  • Mitigation Strategies :
  • Storage : Keep in amber vials at −20°C under inert gas (Ar) to prevent oxidation .
  • Stabilizers : Add 1–2% (w/w) ascorbic acid to scavenge free radicals in solution forms .
  • Monitoring : Use periodic HPLC analysis (monthly) to track degradation; discard if impurity >5% .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of functionalization reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations :

Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets.

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

  • Results typically show higher electron density at the para position relative to bromine, favoring electrophilic attack there .
  • Validation : Compare predicted sites with experimental outcomes (e.g., nitration or halogenation reactions) .

Contradictions and Considerations

  • Synthetic Yields : reports yields of ~70% for benzyloxy protection, while suggests lower yields (~50%) for similar bromoaniline derivatives. This discrepancy may arise from differences in purification methods or reagent quality.
  • Storage Conditions : recommends RT storage for solid forms, whereas advises −20°C for related compounds. Researchers should conduct stability tests for their specific batches.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-5-bromoaniline
Reactant of Route 2
2-(Benzyloxy)-5-bromoaniline

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